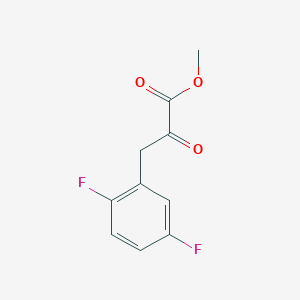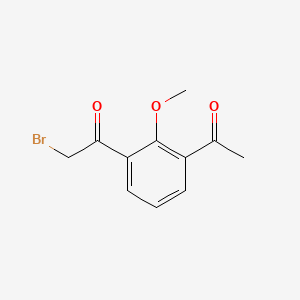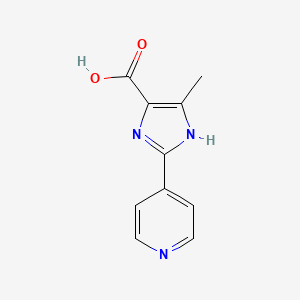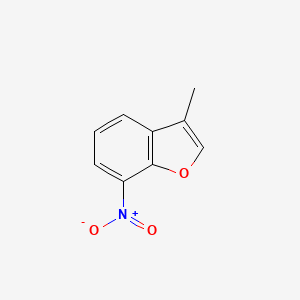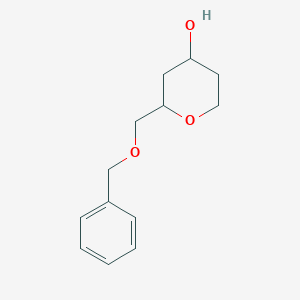![molecular formula C12H13F2NO4 B13702942 Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(Difluoromethyl)-3-methoxyaniline with an appropriate acylating agent to form the benzamido intermediate.
Esterification: The benzamido intermediate is then subjected to esterification with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[4-(Trifluoromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Chloromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Methoxymethyl)-3-methoxybenzamido]acetate
Uniqueness
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with enhanced metabolic stability and bioavailability compared to its analogs.
Propiedades
Fórmula molecular |
C12H13F2NO4 |
|---|---|
Peso molecular |
273.23 g/mol |
Nombre IUPAC |
methyl 2-[[4-(difluoromethyl)-3-methoxybenzoyl]amino]acetate |
InChI |
InChI=1S/C12H13F2NO4/c1-18-9-5-7(3-4-8(9)11(13)14)12(17)15-6-10(16)19-2/h3-5,11H,6H2,1-2H3,(H,15,17) |
Clave InChI |
USZGZNHXSAIGOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)NCC(=O)OC)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


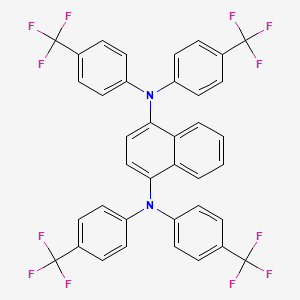
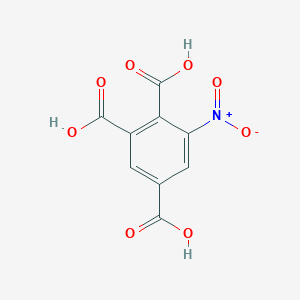
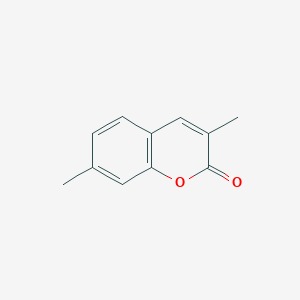
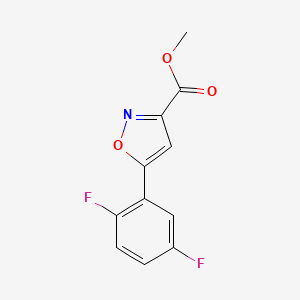
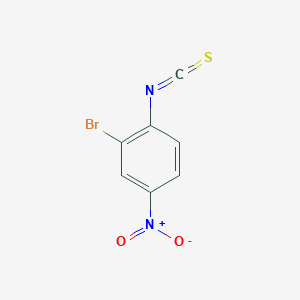
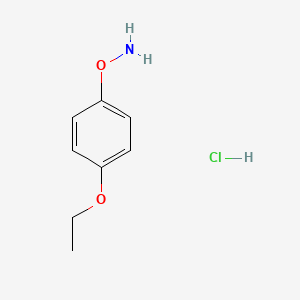
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
